molecular formula C11H8F3NO B11876838 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one CAS No. 139439-36-4

1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11876838
CAS No.: 139439-36-4
M. Wt: 227.18 g/mol
InChI Key: BTNVTJCFFUGWGH-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzoic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with diverse biological activities.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects .

Comparison with Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Methylquinoline: Similar structure but lacks the trifluoromethyl group.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a trifluoromethyl group.

Uniqueness: 1-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable scaffold in drug design and other scientific research applications .

Properties

CAS No.

139439-36-4

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C11H8F3NO/c1-15-8-5-3-2-4-7(8)9(16)6-10(15)11(12,13)14/h2-6H,1H3

InChI Key

BTNVTJCFFUGWGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C(F)(F)F

Origin of Product

United States

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